molecular formula C16H22Cl3N3OS B2508141 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-propyl-1,3-thiazole-5-carboxamide;trihydrochloride CAS No. 2418594-53-1

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-propyl-1,3-thiazole-5-carboxamide;trihydrochloride

Cat. No. B2508141
CAS RN: 2418594-53-1
M. Wt: 410.78
InChI Key: XGCSGFROGOZQGB-BUWDDJPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of carboxamides with thioureas, following the Hantzsch reaction scheme. For instance, N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides react with thioureas to yield 2,5-diamino-1,3-thiazole derivatives, which can be further processed to obtain substituted 2-thiohydantoins . Another synthesis pathway involves the dehydrosulfurization of N-(2,2,2-trichloro-1-(3-(3-mercapto-4H-1,2,4-triazol-4-yl)thioureido)ethyl) carboxamides to form N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides . These methods highlight the versatility of carboxamides in synthesizing a variety of heterocyclic compounds.

Molecular Structure Analysis

The structure elucidation of complex molecules is often achieved using NMR spectroscopy and MS techniques. For example, the structure of a designer drug with a pyrazole skeleton was determined by comparing NMR spectra with predicted structures and further confirmed by comparing predicted and observed (13)C chemical shifts . This approach is essential for confirming the molecular structure of synthesized compounds, including those similar to the compound of interest.

Chemical Reactions Analysis

The chemical reactions involving carboxamides and their derivatives can lead to various cyclization products. For instance, N-Allyl-5-amino-1H-pyrazole-4-carboxamides undergo cyclization to give 4-[5-methyl(halomethyl)-4,5-dihydrooxazol-2-yl]-1H-pyrazol-5-amines . These reactions demonstrate the reactivity of the amide group and its utility in constructing diverse heterocyclic frameworks.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of the compound , they do provide insights into the properties of structurally related compounds. The solubility, stability, and reactivity of these compounds can be inferred from their synthesis and structural elucidation processes. For example, the ease of isolation and purification of the cyclization products suggests favorable solubility characteristics . Additionally, the use of NMR and MS for structure elucidation implies a certain level of stability required for spectroscopic analysis .

Scientific Research Applications

  • Synthesis Approaches : One study details an efficient asymmetric synthesis process for a related compound, highlighting the importance of precision and efficiency in synthesizing such complex molecules for medical applications. The process included asymmetric reductive amination and subsequent application of 1-propylphosphonic acid cyclic anhydride for amide formation (Boggs et al., 2007).

  • Antitumor Properties : Some thiazole derivatives have demonstrated significant antitumor properties. For instance, a series of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides were synthesized and showed promising results in anticancer agent screening (Horishny et al., 2020). Another study synthesized new thiazole derivatives, with some showing high ability to inhibit the in vitro growth of human tumor cells, indicating their potential as anti-cancer agents (Ostapiuk et al., 2017).

  • Antimicrobial and Antifungal Activity : In addition to their potential in cancer treatment, some thiazole derivatives also exhibit antimicrobial and antifungal activities, expanding their potential applications in medical science. For instance, novel substituted thaizole-2-semicarbazides and its derivatives were synthesized and screened for their antimicrobial activity, showing promising results (Basavarajaiah & Mruthyunjayaswamy, 2008).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

Safety and hazard information typically includes toxicity data, handling precautions, and disposal methods. This information is often found in a compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-propyl-1,3-thiazole-5-carboxamide;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS.3ClH/c1-2-5-14-18-9-13(21-14)16(20)19-12-8-10-6-3-4-7-11(10)15(12)17;;;/h3-4,6-7,9,12,15H,2,5,8,17H2,1H3,(H,19,20);3*1H/t12-,15-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCSGFROGOZQGB-BUWDDJPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(S1)C(=O)NC2CC3=CC=CC=C3C2N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC=C(S1)C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.